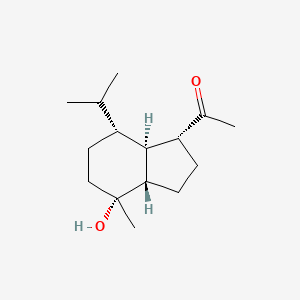
dl-Oplopanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dl-Oplopanone, also known as this compound, is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
dl-Oplopanone has demonstrated significant antimicrobial properties, particularly against various strains of bacteria. Studies indicate that it exhibits antibacterial effects against Mycobacterium tuberculosis, the causative agent of tuberculosis, and other Gram-positive and Gram-negative bacteria . The active constituents within Oplopanax extracts, including this compound, have been linked to these antimicrobial effects.
Case Study: Antimycobacterial Activity
In a study assessing the effectiveness of Oplopanax extracts against Mycobacterium tuberculosis, it was found that this compound played a critical role in inhibiting bacterial growth. The extract showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as an alternative treatment for resistant strains of tuberculosis .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory capabilities of this compound. It has been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential role in managing inflammatory diseases .
Table 2: Anti-inflammatory Activity of this compound
| Study Reference | Concentration (µM) | IC50 (µM) | Effectiveness |
|---|---|---|---|
| 50 | <20 | Significant NO inhibition | |
| 25 | 25-26 | Moderate NO inhibition |
Anticancer Potential
The anticancer properties of this compound have been extensively studied, particularly regarding colorectal and breast cancer. Extracts containing this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Colorectal Cancer
A study evaluated the effects of Oplopanax extracts on colorectal cancer cells, revealing that this compound significantly induced cell cycle arrest at the G2/M phase and promoted apoptosis. This indicates its potential as a chemopreventive agent .
Table 3: Effects on Cancer Cell Lines
| Cancer Type | Cell Line | Observed Effect |
|---|---|---|
| Colorectal Cancer | HT-29 | Induced apoptosis |
| Breast Cancer | MCF-7 | Inhibited proliferation |
Propriétés
Numéro CAS |
35049-27-5 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
1-[(1R,3aS,4R,7R,7aR)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone |
InChI |
InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15-/m1/s1 |
Clé InChI |
WLXJHVQYKOJBBN-CAEXGNQWSA-N |
SMILES |
CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O |
SMILES isomérique |
CC(C)[C@H]1CC[C@@]([C@@H]2[C@@H]1[C@@H](CC2)C(=O)C)(C)O |
SMILES canonique |
CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O |
Synonymes |
dl-oplopanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















